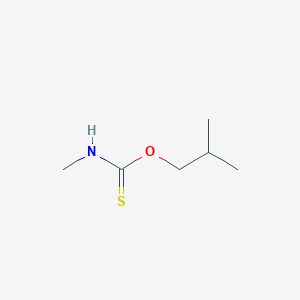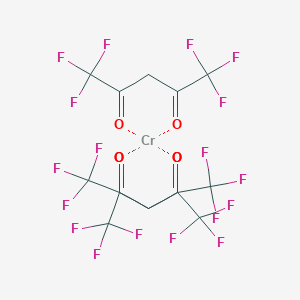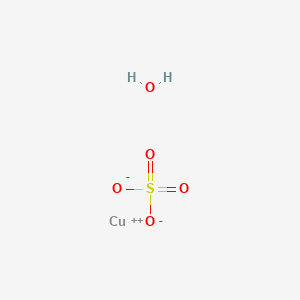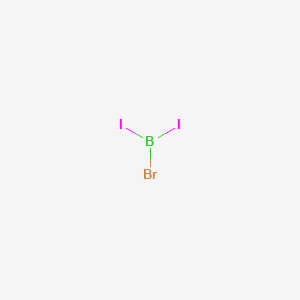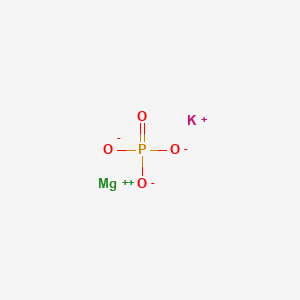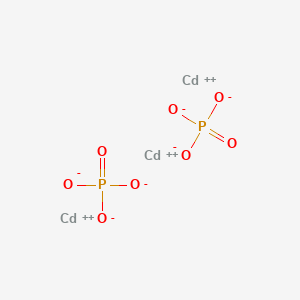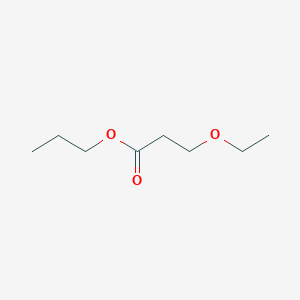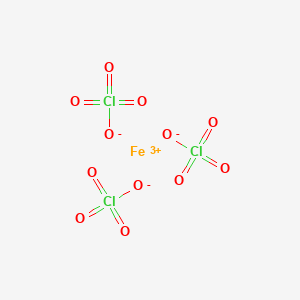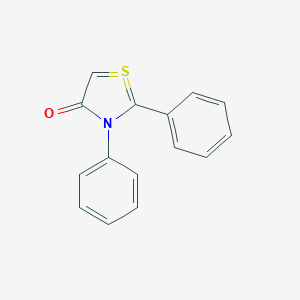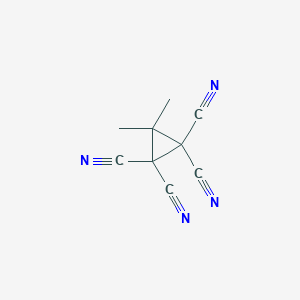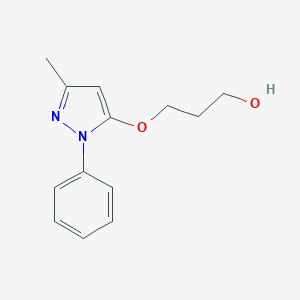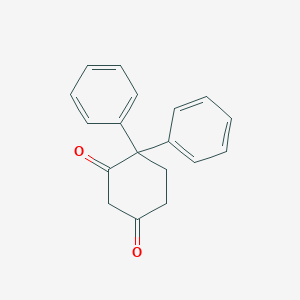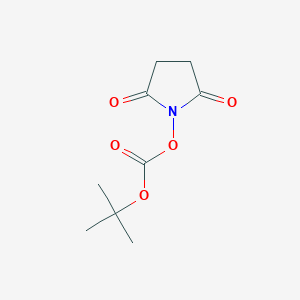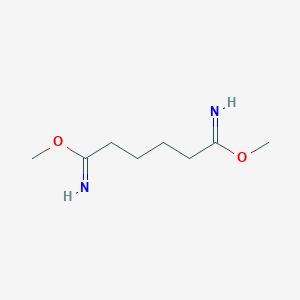![molecular formula C13H17NO4 B082428 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester CAS No. 13061-79-5](/img/structure/B82428.png)
1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester (CDDAMe) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a building block for the synthesis of various organic compounds due to its unique chemical properties. In
Applications De Recherche Scientifique
1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester has been extensively studied for its potential applications in scientific research. One of the most significant applications of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is in the synthesis of various organic compounds, including heterocyclic compounds and natural products. 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is also used as a building block for the synthesis of various polymers and materials.
Mécanisme D'action
The mechanism of action of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is not well understood. However, it is believed that 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester acts as a nucleophile and undergoes various chemical reactions with other compounds to form new products. 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is also known to undergo Diels-Alder reactions and Michael reactions, which can be used to synthesize various organic compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester are not well studied. However, it is believed that 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester may have potential applications in the development of new drugs and therapies. 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester has been shown to have antiviral and antibacterial properties, which make it a promising candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester in lab experiments is its unique chemical properties. 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is a versatile building block that can be used to synthesize a wide range of organic compounds. However, one of the limitations of using 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is its high reactivity, which can make it difficult to handle in certain experiments.
Orientations Futures
There are numerous future directions for the study of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester. One potential direction is the development of new synthetic methods for 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester. Another potential direction is the study of the biochemical and physiological effects of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester, which may lead to the development of new drugs and therapies. Additionally, the use of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester in the development of new materials and polymers is an area of active research.
Méthodes De Synthèse
The synthesis of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester involves the reaction of 1,3-cyclopentadiene-1,3-dicarboxylic acid with 2-methyl-5-[1-(methylamino)ethylidene]-1,3-dione in the presence of a catalyst. The reaction is typically carried out under reflux conditions and requires careful monitoring to ensure a high yield of the desired product. The resulting 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester can be purified through various methods, including column chromatography and recrystallization.
Propriétés
Numéro CAS |
13061-79-5 |
|---|---|
Nom du produit |
1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester |
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
dimethyl (5E)-2-methyl-5-[1-(methylamino)ethylidene]cyclopenta-1,3-diene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H17NO4/c1-7-9(12(15)17-4)6-10(8(2)14-3)11(7)13(16)18-5/h6,14H,1-5H3/b10-8+ |
Clé InChI |
ACNFRMMDWCJNMI-CSKARUKUSA-N |
SMILES isomérique |
CC1=C(/C(=C(\C)/NC)/C=C1C(=O)OC)C(=O)OC |
SMILES |
CC1=C(C(=C(C)NC)C=C1C(=O)OC)C(=O)OC |
SMILES canonique |
CC1=C(C(=C(C)NC)C=C1C(=O)OC)C(=O)OC |
Synonymes |
2-Methyl-5-[1-(methylamino)ethylidene]-1,3-cyclopentadiene-1,3-dicarboxylic acid dimethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



